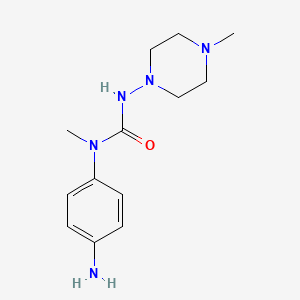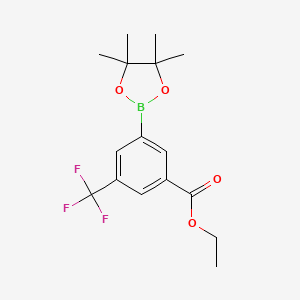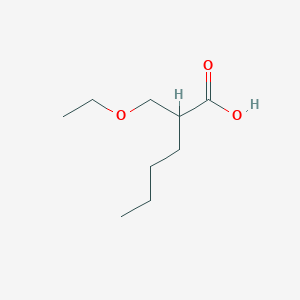![molecular formula C15H12F3N3O2 B12521403 N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-94-8](/img/structure/B12521403.png)
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a phenoxyimino moiety contributes to its distinct chemical properties, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(phenoxyimino)ethylamine with 4-(trifluoromethyl)pyridine-3-carboxylic acid under controlled conditions. The reaction is often catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
作用機序
The mechanism of action of N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect. The phenoxyimino moiety may also play a role in stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
- N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide
- 4-(Trifluoromethyl)phenylpyridine-3-carboxamide
Uniqueness
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide stands out due to the combination of its trifluoromethyl and phenoxyimino groups, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for further research and development.
特性
CAS番号 |
652152-94-8 |
|---|---|
分子式 |
C15H12F3N3O2 |
分子量 |
323.27 g/mol |
IUPAC名 |
N-(2-phenoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-6-7-19-10-12(13)14(22)20-8-9-21-23-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,22) |
InChIキー |
UOBKEBGMPUZELW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)ON=CCNC(=O)C2=C(C=CN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



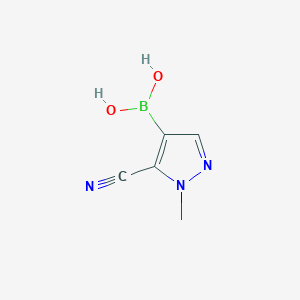
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
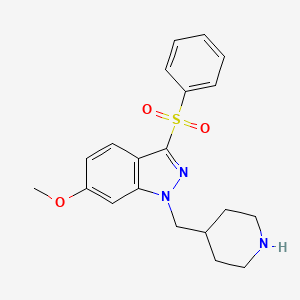
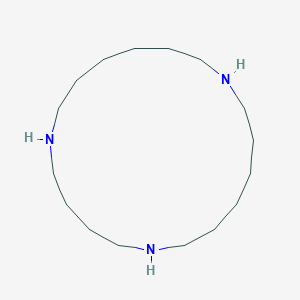
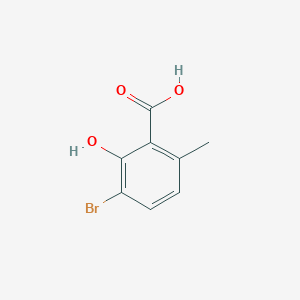
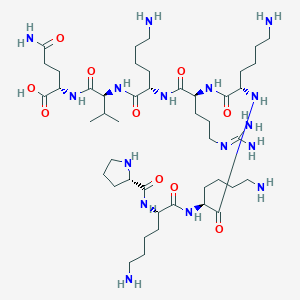
![Sulfamic acid, [1-(4-methoxyphenyl)ethyl]-, 2,2,2-trichloroethyl ester](/img/structure/B12521370.png)

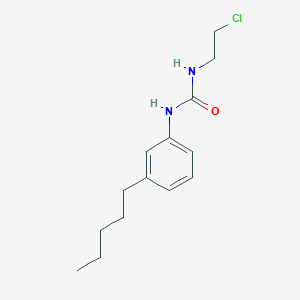
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
